(4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a pyrazolone ring, a phenyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-methylpiperidine with a suitable pyrazolone precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used reagents include aldehydes or ketones, which react with the pyrazolone derivative in the presence of a base catalyst. The reaction is usually conducted in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolone or piperidine moieties are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular events that lead to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: shares structural similarities with other pyrazolone derivatives, such as antipyrine and aminopyrine.
Antipyrine: Known for its analgesic and antipyretic properties.
Aminopyrine: Used as an analgesic and anti-inflammatory agent.
Uniqueness
What sets this compound apart is its unique combination of a pyrazolone ring with a piperidine moiety, which may confer distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(4Z)-5-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-8-10-19(11-9-13)12-16-14(2)18-20(17(16)21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDWDKSZBQQGOC-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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